molecular formula C21H26N2O4S B5164158 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide

Katalognummer B5164158
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: SMBVIGITVUJYPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide, also known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the regulation of the immune system.

Wirkmechanismus

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation. 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide binds to the ATP-binding site of TYK2 and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to be a potent and selective inhibitor of TYK2 in vitro and in vivo. In preclinical studies, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has demonstrated efficacy in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, there are also some limitations to consider. For example, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide may have off-target effects on other JAK family members, which could limit its specificity. In addition, the efficacy and safety of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide in humans are still being evaluated in clinical trials.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide. One area of focus is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases. Another area of interest is the exploration of its potential therapeutic applications in other areas, such as oncology. Finally, further studies are needed to better understand the mechanism of action and potential off-target effects of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.

Synthesemethoden

The synthesis of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide involves the reaction of 2-methyl-4-nitrophenol with benzylamine to form 2-methyl-4-[(benzylamino)methyl]phenol. This compound is then reacted with cyclopentylacetyl chloride to form 2-{4-[(benzylamino)methyl]-2-methylphenoxy}-N-cyclopentylacetamide. The final step involves the reaction of this compound with p-toluenesulfonyl chloride to form 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.

Wissenschaftliche Forschungsanwendungen

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. TYK2 is a key enzyme involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation, making it a promising target for the treatment of autoimmune diseases.

Eigenschaften

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-13-19(28(25,26)22-14-17-7-3-2-4-8-17)11-12-20(16)27-15-21(24)23-18-9-5-6-10-18/h2-4,7-8,11-13,18,22H,5-6,9-10,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVIGITVUJYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.